(R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine - 124192-87-6

(R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine

Catalog Number: EVT-412879
CAS Number: 124192-87-6
Molecular Formula: C13H15N
Molecular Weight: 185.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Methyl-N-propargyl-1(R)-aminoindan, commonly known as rasagiline, is a medication primarily used for the treatment of Parkinson's disease. It has been the subject of extensive research due to its neuroprotective properties and potential applications in various neurodegenerative disorders. The compound belongs to a class of propargylamine derivatives, which have been shown to exhibit significant neuroprotective effects in both in vivo and in vitro studies12.

Synthesis Analysis

The synthesis of N-Methyl-N-propargyl-1(R)-aminoindan can be achieved by reacting rasagiline with a methylating agent. This reaction substitutes a methyl group onto the nitrogen atom of the aminoindan ring, resulting in the formation of the desired compound. Detailed synthesis methods and parameters are reported in patent literature [https://www.semanticscholar.org/paper/8aab75b306883e98db59918bb8ac8e1593d1950e [], https://www.semanticscholar.org/paper/9689777e837e8292975f2fb725b3c780b7b908e3 []].

Molecular Structure Analysis

N-Methyl-N-propargyl-1(R)-aminoindan shares a structural similarity with rasagiline. The core structure comprises an aminoindan ring with a propargyl group attached to the nitrogen atom. The key difference lies in the presence of an additional methyl group on the nitrogen atom in N-Methyl-N-propargyl-1(R)-aminoindan. This modification is crucial for its specific interactions with MAO-B [https://www.semanticscholar.org/paper/ccbdd684c3915f93eab48fb65c5baf201aaba9ca []]. Crystal structure analysis of N-Methyl-N-propargyl-1(R)-aminoindan in complex with MAO-B has been reported, providing insights into its binding mode [https://www.semanticscholar.org/paper/481ce9e0b6b951635b08e3c7a090fb3ff2c730c2 []].

Chemical Reactions Analysis

N-Methyl-N-propargyl-1(R)-aminoindan irreversibly inhibits MAO-B by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme [https://www.semanticscholar.org/paper/ccbdd684c3915f93eab48fb65c5baf201aaba9ca []]. The propargyl group in the compound plays a crucial role in this reaction by forming a covalent bond with the FAD moiety [https://www.semanticscholar.org/paper/ccbdd684c3915f93eab48fb65c5baf201aaba9ca []]. This covalent modification permanently inactivates the enzyme, preventing the breakdown of neurotransmitters like dopamine.

Mechanism of Action

The neuroprotective activity of N-Methyl-N-propargyl-1(R)-aminoindan is multifaceted. It has been demonstrated that the propargyl moiety is essential for its neuroprotective function. In one study, N-propargylamine was shown to protect SH-SY5Y cells from apoptosis induced by N-methyl(R)salsolinol, an endogenous dopaminergic neurotoxin. This protection was achieved through the stabilization of mitochondrial membrane potential and induction of anti-apoptotic Bcl-2 at very low concentrations, indicating that the inhibition of monoamine oxidase-A (MAO-A), while present, is not a prerequisite for its protective function1.

Further research has revealed that propargylamine-containing compounds, including rasagiline, can modulate the proteolytic cleavage of amyloid-beta protein precursor (AbetaPP), which is a significant factor in Alzheimer's disease pathology. This modulation involves the activation of signaling pathways such as p42/44 mitogen-activated protein kinase (MAPK) and protein kinase C (PKC), suggesting a potential therapeutic application for Alzheimer's disease and related neurodegenerative disorders2.

Applications in Various Fields

The applications of N-Methyl-N-propargyl-1(R)-aminoindan extend beyond its primary use in Parkinson's disease. Its neuroprotective properties have stimulated the development of multifunctional chimeric propargylamine-derivatives, such as ladostigil and M30, which combine the pharmacophore of rasagiline with other neuroprotective agents. These derivatives have been found to possess neuroprotective and anti-apoptotic properties and are being investigated as potential treatments for Alzheimer's disease, Lewy body disease, and various other neurodegenerative disorders2.

Additionally, the synthesis of rasagiline has been improved to facilitate its production and availability. The improved synthesis process involves condensation, reduction, resolution, and catalytic hydrogenation of 1-indanone, with the chemical structure of the target compound confirmed by various analytical methods3. This advancement in synthesis underscores the importance of rasagiline and its derivatives in the pharmaceutical industry and their potential to address a range of neurodegenerative diseases.

Rasagiline (N-propargyl-1(R)-aminoindan)

Compound Description: Rasagiline is an irreversible, selective monoamine oxidase B (MAO-B) inhibitor. It is approved as a drug for treating Parkinson's disease []. Chemically, it shares the core aminoindan structure with N-Methyl-N-propargyl-1(R)-aminoindan.

Relevance: Rasagiline is the des-methyl analogue of N-Methyl-N-propargyl-1(R)-aminoindan. Both compounds belong to the N-propargylaminoindan class of MAO inhibitors. Structural studies have revealed that subtle changes in substituents on the aminoindan ring, such as the presence or absence of a methyl group on the nitrogen atom, can significantly impact their binding affinity and selectivity for MAO isoforms [, , ].

N-Propargyl-1(S)-aminoindan (S-PAI)

Compound Description: S-PAI is the (S)-enantiomer of N-propargyl-1(R)-aminoindan and, similar to rasagiline, acts as an irreversible MAO inhibitor [].

Relevance: Although structurally very similar to N-Methyl-N-propargyl-1(R)-aminoindan, differing only in the chirality at the 1-position of the indan ring and the lack of an N-methyl group, S-PAI exhibits significantly lower potency and selectivity for MAO-B compared to rasagiline []. This highlights the critical role of stereochemistry in determining the biological activity of these compounds, particularly regarding their interaction with MAO enzymes. N-Methyl-N-propargyl-1(R)-aminoindan, sharing the (R)-configuration with rasagiline, suggests a similar trend in MAO selectivity compared to its (S)-enantiomer.

6-Hydroxy-N-propargyl-1(R)-aminoindan (R-HPAI)

Compound Description: R-HPAI is another N-propargylaminoindan derivative that functions as an irreversible MAO inhibitor. The presence of a hydroxyl group at the 6-position on the aminoindan ring distinguishes it from rasagiline [].

Relevance: Compared to N-Methyl-N-propargyl-1(R)-aminoindan, R-HPAI lacks the N-methyl group but introduces a hydroxyl group at the 6-position of the indan ring. This modification impacts its interaction with MAO enzymes, influencing its inhibitory potency and isoform selectivity [, ].

6-(N-Methyl-N-ethylcarbamoyloxy)-N-propargyl-1(R)-aminoindan (R-CPAI)

Compound Description: R-CPAI is a more structurally complex analogue of rasagiline, featuring a carbamate moiety at the 6-position of the aminoindan ring. Unlike the other compounds mentioned, R-CPAI does not form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of MAO enzymes [].

4-(N-Methyl-N-ethylcarbamoyloxy)-N-methyl-N-propargyl-1(R)-aminoindan

Compound Description: This compound is a derivative of N-Methyl-N-propargyl-1(R)-aminoindan, modified with a carbamate group at the 4-position of the indan ring. It is a potent MAO inhibitor, and its binding mode has been elucidated through crystallographic studies [].

Relevance: This compound is a direct derivative of N-Methyl-N-propargyl-1(R)-aminoindan, with the addition of a carbamate group at the 4-position. This modification leads to a binding mode similar to that of rasagiline, where the carbamate moiety occupies the entrance cavity space of the MAO-B enzyme []. The high structural similarity and shared mechanism of action provide valuable insights into the structure-activity relationships within this class of MAO inhibitors.

N-Methyl-1(R)-aminoindan

Compound Description: N-Methyl-1(R)-aminoindan is the major metabolic product of rasagiline and a close analogue of N-Methyl-N-propargyl-1(R)-aminoindan. Unlike the parent compound, it acts as a reversible inhibitor of both MAO-A and MAO-B [].

Relevance: N-Methyl-1(R)-aminoindan is the des-propargyl analogue of N-Methyl-N-propargyl-1(R)-aminoindan. While it retains the core aminoindan structure, the absence of the propargyl group alters its binding mode and results in reversible inhibition of MAO enzymes, highlighting the importance of the propargyl moiety for the irreversible inhibition of MAOs by compounds in this class [].

1(R)-Aminoindan

Compound Description: This compound is a simplified analogue of rasagiline, lacking both the N-methyl and propargyl substituents. Similar to its N-methylated counterpart, it acts as a reversible inhibitor of MAO enzymes [].

Relevance: 1(R)-aminoindan represents the core structure shared by N-Methyl-N-propargyl-1(R)-aminoindan and its analogues. Its reversible inhibition of MAO enzymes underscores the impact of the N-propargyl and N-methyl substituents on the potency and mechanism of action of these compounds [].

Properties

CAS Number

124192-87-6

Product Name

(R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine

IUPAC Name

(1R)-N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C13H15N/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13/h1,4-7,13H,8-10H2,2H3/t13-/m1/s1

InChI Key

CSVGVHNFFZWQJU-CYBMUJFWSA-N

SMILES

CN(CC#C)C1CCC2=CC=CC=C12

Canonical SMILES

CN(CC#C)C1CCC2=CC=CC=C12

Isomeric SMILES

CN(CC#C)[C@@H]1CCC2=CC=CC=C12

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.